3-Amino-4-(carboxymethyl)benzoic acid
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Overview
Description
3-Amino-4-(carboxymethyl)benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, featuring an amino group at the third position and a carboxymethyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(carboxymethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 4-(carboxymethyl)benzoic acid, followed by reduction to introduce the amino group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 4-(carboxymethyl)benzoic acid using ammonia or an amine under high temperature and pressure conditions. This process may require the use of a catalyst such as platinum or rhodium to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(carboxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides, sulfonamides, or alkylated derivatives.
Scientific Research Applications
3-Amino-4-(carboxymethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(carboxymethyl)benzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its amino and carboxyl groups, forming hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethyl)benzoic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a carboxymethyl group, affecting its solubility and reactivity.
3-Amino-4-(methylamino)benzoic acid: Features an additional amino group, which can lead to different biological activities.
Uniqueness
3-Amino-4-(carboxymethyl)benzoic acid is unique due to the presence of both an amino group and a carboxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-amino-4-(carboxymethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7-3-6(9(13)14)2-1-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEAADJNCLTMMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283052 |
Source
|
Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-85-9 |
Source
|
Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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